3-Fluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide
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Overview
Description
3-Fluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a trifluoromethyl group and a triazolopyridazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The reaction is carried out in dichloromethane at room temperature, resulting in the formation of the desired compound in excellent yields under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of fluorine or trifluoromethyl groups with other functional groups.
Scientific Research Applications
3-Fluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Pharmaceutical Research: It is studied for its potential use in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are explored to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2 . This leads to the activation of caspase-3 and the initiation of cell death via the mitochondrial apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine: This compound shares the trifluoromethyl and triazolo moieties but differs in its overall structure and biological activity.
3-Trifluoromethyl-1,2,4-triazoles: These compounds have similar trifluoromethyl and triazole groups but differ in their chemical and biological properties.
Uniqueness
3-Fluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H10F4N6O |
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Molecular Weight |
318.23 g/mol |
IUPAC Name |
3-fluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H10F4N6O/c12-10(8(16)22)3-4-20(5-10)7-2-1-6-17-18-9(11(13,14)15)21(6)19-7/h1-2H,3-5H2,(H2,16,22) |
InChI Key |
WYOUYGFDRBTNND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)C2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
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